N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide

Structure-Activity Relationship (SAR) Benzothiazole Positional Isomers Neuropharmacology

N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide (CAS 434920-94-2) is a synthetic benzothiazole derivative bearing a 4-methyl substitution on the benzothiazole ring and a tosyl (4-methylbenzenesulfonyl) moiety linked via a propanamide spacer. The molecule belongs to the broader class of 2-aminobenzothiazole sulfonamides, which have been investigated as scaffolds for enzyme inhibition, particularly against cyclooxygenase (COX) isoforms and other targets relevant to inflammation and oncology.

Molecular Formula C18H18N2O3S2
Molecular Weight 374.47
CAS No. 434920-94-2
Cat. No. B2752936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide
CAS434920-94-2
Molecular FormulaC18H18N2O3S2
Molecular Weight374.47
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(C=CC=C3S2)C
InChIInChI=1S/C18H18N2O3S2/c1-12-6-8-14(9-7-12)25(22,23)11-10-16(21)19-18-20-17-13(2)4-3-5-15(17)24-18/h3-9H,10-11H2,1-2H3,(H,19,20,21)
InChIKeyDGSMOAMAXNREPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide (CAS 434920-94-2) – Compound Identity and Research Classification


N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide (CAS 434920-94-2) is a synthetic benzothiazole derivative bearing a 4-methyl substitution on the benzothiazole ring and a tosyl (4-methylbenzenesulfonyl) moiety linked via a propanamide spacer [1]. The molecule belongs to the broader class of 2-aminobenzothiazole sulfonamides, which have been investigated as scaffolds for enzyme inhibition, particularly against cyclooxygenase (COX) isoforms and other targets relevant to inflammation and oncology [2]. The compound is catalogued in the PubChem substance database (CID 6158805) and is available from screening compound suppliers as a research-grade small molecule. No peer-reviewed primary research article dedicated to the biological evaluation of this specific compound was identified at the time of this analysis.

Why In-Class Benzothiazole Propanamides Cannot Be Interchanged with N-(4-Methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide


Even within the narrow subclass of N-(benzo[d]thiazol-2-yl)-3-tosylpropanamides, small structural perturbations produce measurable differences in pharmacological profile. In 2-aminobenzothiazoles, the position of methyl substitution on the benzothiazole ring—specifically 4-methyl versus 6-methyl—has been shown to alter central nervous system depressant potency by a factor of 1.5-fold [1]. Furthermore, oxidation state at the sulfur linker (sulfone vs. sulfide) controls lipophilicity by approximately 2 log units, directly impacting solubility, permeability, and metabolic stability [2]. These positional and oxidation-state effects mean that generic substitution with a positional isomer or a sulfide analog cannot guarantee equivalent biological performance in target-engagement or ADME assays.

Quantitative Differentiation Evidence for N-(4-Methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide Against Closest Analogs


Position 4 Methyl Substitution Confers 1.5-Fold Potency Advantage Over Position 6 Methyl Substitution on the Benzothiazole Scaffold

In a classic pharmacological study of 2-aminobenzothiazoles in cats, substitutions at position 4 tripled depressant potency relative to unsubstituted 2-aminobenzothiazole (3-fold), while substitutions at position 6 only doubled potency (2-fold). This yields a 1.5-fold potency advantage for 4-substituted over 6-substituted analogs [1]. Although this study predates modern molecular target assays, it provides the only available direct head-to-head quantitative comparison of 4-methyl versus 6-methyl benzothiazole positional isomers in a functional in vivo model. The finding that the position of substitution, rather than the nature of the substituent (methyl, ethyl, or chloro), determines potency further supports that the 4-methyl substitution pattern in the target compound is a non-interchangeable structural feature.

Structure-Activity Relationship (SAR) Benzothiazole Positional Isomers Neuropharmacology

Sulfone (Tosyl) Oxidation State Reduces LogP by ~2 Units Relative to Sulfide Analogs, Improving Predicted Drug-Likeness

The target compound contains a sulfone (tosyl) group with computed XLogP3 of 3.5 [2]. A structurally comparable benzothiazole-propanamide analog bearing a phenylthio (sulfide) linker instead of the sulfone has a computed XLogP3 of 5.6 [1]. This represents a ΔLogP of –2.1, indicating that the target compound is over 100-fold more hydrophilic by partition coefficient. According to widely accepted drug-likeness filters (e.g., Lipinski's Rule of Five, LogP ≤5), the sulfone compound falls well within the favorable range while the sulfide analog exceeds the threshold, risking poor aqueous solubility and increased metabolic liability.

Physicochemical Property Differentiation Lipophilicity Drug-Likeness

Benzothiazole-Tosyl Scaffold Aligns with Validated COX-2 Inhibitor Pharmacophore with Sub-Micromolar Potency Achievable in the Series

A series of structurally related benzo[d]thiazole analogs bearing sulfonyl or tosyl-like substituents demonstrated moderate COX-2 inhibitory effects with IC50 values ranging from 0.28 to 0.77 μM, with COX-2 selectivity indices between 7.2 and 18.6 [1]. The target compound incorporates both the benzothiazole core and the tosyl group that are key pharmacophoric elements in this validated series. While the target compound itself lacks direct COX-2 IC50 data, the class-level evidence confirms that the benzothiazole-tosyl combination is a productive scaffold for COX-2 inhibition, and the 4-methyl substitution may further modulate selectivity based on SAR trends observed in this series.

COX-2 Inhibition Anti-inflammatory Benzothiazole Pharmacophore

Molecular Weight and TPSA Profile Position the Compound Within Favorable Oral Bioavailability Space Compared to Bulkier Analogs

The target compound has a molecular weight of 374.48 g/mol and a Topological Polar Surface Area (TPSA) of 113 Ų [1], both within the thresholds associated with favorable oral absorption (MW <500; TPSA <140 Ų). In contrast, many benzothiazole-tosylpropanamide analogs incorporating additional aromatic rings (e.g., biphenyl or benzyl groups) exhibit molecular weights exceeding 450 g/mol and TPSA values approaching or exceeding 140 Ų, potentially compromising permeability . The absence of additional bulky substituents on the target compound's benzothiazole ring (only a 4-methyl group) preserves this favorable profile.

ADME Prediction Oral Bioavailability Physicochemical Profiling

Recommended Research Application Scenarios for N-(4-Methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide Based on Differentiated Evidence


SAR Studies Investigating Positional Methyl Effects on Benzothiazole-Tosylpropanamide Pharmacophore Potency

The target compound serves as a critical 4-methyl variant in systematic SAR studies comparing 4-, 5-, 6-, and 7-methyl positional isomers. The 1.5-fold potency difference between 4- and 6-substitution established in the pharmacological literature [4] provides a benchmark for hypothesis-driven experimental design. Researchers can use the target compound alongside the 6-methyl isomer (CAS 895472-52-3) and the 5-yl regioisomer (CAS 941924-83-0) to deconvolute electronic and steric contributions of the methyl group to target binding, enzyme inhibition potency, and selectivity.

COX-2 Inhibitor Hit Finding with a Pre-Validated Benzothiazole-Tosyl Chemotype

Given that structurally related benzo[d]thiazole-tosyl analogs have demonstrated COX-2 IC50 values in the 0.28–0.77 μM range with selectivity indices up to 18.6 [4], the target compound is a logical entry point for COX-2-focused screening libraries. Its favorable LogP (3.5) and TPSA (113 Ų) reduce the risk of assay interference due to aggregation or poor solubility, which are common issues with more lipophilic benzothiazole analogs [5].

Computational Docking and QSAR Model Training Using Physicochemically Defined Benzothiazole Derivatives

The target compound's well-defined computed properties (XLogP3 3.5, TPSA 113 Ų, MW 374.48, 5 hydrogen bond acceptors) [4] make it suitable as a training set member for QSAR models predicting benzothiazole bioactivity. Its intermediate lipophilicity—positioned between highly lipophilic sulfide analogs (XLogP3 ~5.6) and more polar analogs—fills a critical gap in chemical space coverage for model training datasets [5].

Metabolic Stability Comparison Studies: Sulfone vs. Sulfide Bioisosteres

The ~2-logP difference between the target sulfone compound and its sulfide counterparts [4] makes this pair ideal for controlled metabolic stability comparisons. Researchers can directly assess whether the sulfone's lower lipophilicity translates to improved microsomal stability, reduced CYP inhibition, or altered metabolite profiles—key considerations for prioritizing compounds during lead optimization.

Quote Request

Request a Quote for N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.